5-Fluoro-N,N-diisopropyl-2-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-N,N-diisopropyl-2-methoxybenzamide is a chemical compound with the molecular formula C14H20FNO2 It is a derivative of benzamide, characterized by the presence of a fluorine atom at the 5-position, two isopropyl groups attached to the nitrogen atom, and a methoxy group at the 2-position on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-N,N-diisopropyl-2-methoxybenzamide typically involves the following steps:
Starting Material: The synthesis begins with 5-fluoro-2-methoxybenzoic acid.
Amidation Reaction: The carboxylic acid group of 5-fluoro-2-methoxybenzoic acid is converted to an amide group by reacting it with N,N-diisopropylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions for higher yields and implementing continuous flow processes to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
5-Fluoro-N,N-diisopropyl-2-methoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include alcohols or amines.
Hydrolysis: Yields 5-fluoro-2-methoxybenzoic acid and N,N-diisopropylamine.
Wissenschaftliche Forschungsanwendungen
5-Fluoro-N,N-diisopropyl-2-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a pharmacological agent.
Industry: Utilized in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of 5-Fluoro-N,N-diisopropyl-2-methoxybenzamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. The isopropyl groups and methoxy group contribute to its lipophilicity, affecting its distribution within biological systems. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Fluoro-2-methoxybenzamide: Lacks the diisopropyl groups, affecting its chemical properties and applications.
N,N-Diisopropyl-2-methoxybenzamide:
5-Fluoro-N,N-dimethylbenzamide: Contains methyl groups instead of isopropyl groups, impacting its steric and electronic properties.
Uniqueness
5-Fluoro-N,N-diisopropyl-2-methoxybenzamide is unique due to the combination of the fluorine atom, isopropyl groups, and methoxy group, which collectively influence its chemical reactivity, biological interactions, and potential applications. This unique structure makes it a valuable compound for various research and industrial purposes.
Eigenschaften
Molekularformel |
C14H20FNO2 |
---|---|
Molekulargewicht |
253.31 g/mol |
IUPAC-Name |
5-fluoro-2-methoxy-N,N-di(propan-2-yl)benzamide |
InChI |
InChI=1S/C14H20FNO2/c1-9(2)16(10(3)4)14(17)12-8-11(15)6-7-13(12)18-5/h6-10H,1-5H3 |
InChI-Schlüssel |
BBAVSKMJGOVJFZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(C(C)C)C(=O)C1=C(C=CC(=C1)F)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.